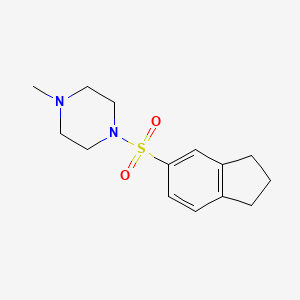
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine, also known as SB-269970, is a selective 5-HT7 (serotonin receptor subtype 7) antagonist that has become a valuable tool in scientific research.
Mechanism of Action
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine exerts its effects by selectively blocking the 5-HT7 receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. The 5-HT7 receptor is involved in the regulation of neurotransmitter release, ion channel function, and gene expression, and has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
The blockade of the 5-HT7 receptor by 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine has been shown to have various biochemical and physiological effects, including the modulation of intracellular signaling pathways, the regulation of gene expression, and the alteration of neuronal excitability. These effects can lead to changes in behavior, cognition, and mood, and may have therapeutic implications for various psychiatric and neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine is its selectivity for the 5-HT7 receptor, which allows for specific manipulation of this receptor subtype without affecting other serotonin receptors. This selectivity also reduces the likelihood of off-target effects and improves the interpretability of experimental results. However, like any experimental tool, 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine has its limitations, such as its potential for non-specific binding and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research involving 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine. One area of interest is the role of the 5-HT7 receptor in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the development of novel drugs that target the 5-HT7 receptor for the treatment of psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to elucidate the signaling pathways and downstream effects of 5-HT7 receptor blockade by 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine, which may provide insights into the underlying mechanisms of its therapeutic effects.
Conclusion
In conclusion, 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine is a valuable tool in scientific research that has been used to investigate the role of the 5-HT7 receptor in various physiological and pathological processes. Its selectivity for the 5-HT7 receptor and its potential therapeutic implications make it a promising target for drug development. Further research is needed to fully understand the mechanisms of action of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine and its potential for clinical use.
Synthesis Methods
The synthesis of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine involves several chemical reactions, starting with the reaction of 4-methylpiperazine with 2,3-dihydro-1H-inden-5-ylsulfonyl chloride in the presence of triethylamine. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine has been widely used in scientific research to investigate the role of the 5-HT7 receptor in various physiological and pathological processes. For example, studies have shown that 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine can modulate circadian rhythms, improve memory consolidation, and reduce anxiety-like behavior in animal models. It has also been implicated in the regulation of mood, sleep, and cognition, making it a promising target for drug development.
properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-15-7-9-16(10-8-15)19(17,18)14-6-5-12-3-2-4-13(12)11-14/h5-6,11H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFFYOHVOLWYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-methylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide](/img/structure/B7540001.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-phenoxyacetamide](/img/structure/B7540007.png)
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7540016.png)

![4-Methyl-6-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B7540033.png)

![2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide](/img/structure/B7540036.png)


![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7540059.png)

![3-methoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide](/img/structure/B7540062.png)
